Gypsoside
Overview
Description
Gipsoside is a triterpene saponin derived from the plant Gypsophila paniculata L. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has a complex molecular structure with the formula C80H126O44 and a molecular weight of 1791.83 g/mol .
Mechanism of Action
Target of Action
Gipsoside primarily targets endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular biology. They are involved in many aspects of vascular function, including blood clotting, inflammation, and formation of new blood vessels.
Mode of Action
Gipsoside interacts with its targets by modulating mitochondria through the PI3K/Akt/Bad pathway . This pathway is crucial for cell survival and proliferation. By modulating this pathway, Gipsoside can inhibit apoptosis (programmed cell death) in endothelial cells .
Biochemical Pathways
The primary biochemical pathway affected by Gipsoside is the PI3K/Akt/Bad pathway . This pathway is involved in cell survival and proliferation. Gipsoside’s modulation of this pathway leads to the inhibition of endothelial cell apoptosis, which is particularly relevant in conditions such as atherosclerosis . Additionally, Gipsoside has been found to inhibit the Mitogen-Activated Protein Kinase (MAPK) mediated Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a significant role in inflammatory responses and is involved in cellular responses to stimuli such as stress.
Pharmacokinetics
It is known that gipsoside is a natural product , and like many other natural products, its bioavailability may be influenced by factors such as its formulation and the presence of other compounds.
Result of Action
Gipsoside has been found to possess neuroprotective, anticancer, antioxidant, anti-inflammatory, and anti-diabetic properties . It inhibits the proliferation of certain cancer cells in a dose- and time-dependent manner . Moreover, it has been shown to exert different cytotoxicity in cancer cells and normal cells, suggesting its potential use as a cancer preventive or treatment agent .
Biochemical Analysis
Cellular Effects
Gipsoside has been shown to exert effects on various types of cells and cellular processes. For instance, it has been reported to inhibit cell proliferation in a dose- and time-dependent manner in SW-480 cells
Molecular Mechanism
The molecular mechanism of action of Gipsoside is not well-defined. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Gipsoside is primarily extracted from natural sources, specifically from Gypsophila paniculata L. The extraction process involves several steps, including water extraction, alcohol extraction, and supercritical fluid extraction . Among these, water extraction is the most commonly used method due to its simplicity and efficiency .
Industrial Production Methods: In industrial settings, the extraction of Gipsoside involves large-scale water extraction followed by purification processes such as chromatography to isolate the compound in its pure form. The use of supercritical fluid extraction is also gaining popularity due to its ability to produce high-purity extracts with minimal solvent residues .
Chemical Reactions Analysis
Types of Reactions: Gipsoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Gipsoside can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
Gipsoside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying triterpene saponins and their chemical properties.
Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Gipsoside is unique among triterpene saponins due to its specific molecular structure and biological activities. Similar compounds include:
Gypenoside: Another triterpene saponin with similar antioxidant and anti-inflammatory properties.
Saponin: A general class of compounds with diverse biological activities, including antimicrobial and anticancer effects.
Oleuropein: A phenolic compound with antioxidant and anti-inflammatory properties, commonly found in olive leaves
In comparison to these compounds, Gipsoside stands out due to its higher potency and broader range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-[[8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDBQMHOQSSGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H126O44 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1791.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15588-68-8 | |
Record name | Gipsoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the potential of gypsoside as a hepatoprotective agent?
A1: While this compound itself showed no protective effect, a related compound, glucuronogypsogenin (GG), demonstrated promising hepatoprotective activity in isolated rat hepatocytes exposed to various toxins. [] GG pre-treatment effectively normalized lactate dehydrogenase (LDH) leakage and adenosine triphosphate (ATP) content, suggesting protection against membrane damage and maintenance of cellular energy balance. [] This protective effect was observed against galactosamine, carbon tetrachloride, and erythromycin, albeit at different concentration ranges, suggesting a potential interaction of GG with hepatocyte membranes. []
Q2: What is the structure of this compound?
A2: this compound is a triterpene saponin. [, , , , , ] While the specific structural details, including molecular formula and weight, are not provided in these abstracts, several publications focus on elucidating its structure using various techniques. [, , , , , ] For instance, researchers have investigated the carbohydrate moiety of this compound [] and confirmed its identity as a triterpene saponin found in Gypsophila paniculata L. []
Q3: In which plant species can this compound be found?
A3: this compound has been identified in various plant species, including several from the Gypsophila genus, such as Gypsophila paniculata [], Gypsophila pacifica [], Gypsophila acutifolia [], and Gypsophila bicolor []. Additionally, it has been found in Acanthophyllum species [] and Saponaria officinalis. []
Q4: How does the structure of this compound relate to its biological activity?
A4: While the provided abstracts primarily focus on structural characterization and plant sources of this compound, one study investigated the hepatoprotective potential of glucuronogypsogenin (GG), a compound related to this compound. [] This suggests that the structural features of these molecules, specifically the aglycone portion (glucuronogypsogenin), may play a significant role in their biological activities. Further research is needed to fully understand the structure-activity relationship of this compound and its derivatives.
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